Triethylamine Consumption in Free-Base Liberation: Lamivudine Salicylate vs. Lamivudine Oxalate
Conversion of lamivudine salicylate to lamivudine free base requires a large excess of triethylamine. Specifically, 26 mL of triethylamine is consumed to liberate lamivudine from 66.7 g of lamivudine salicylate, corresponding to a molar volume ratio of approximately 1 mole salicylate : 150 mL triethylamine [1]. Lamivudine oxalate, by contrast, permits a significantly reduced triethylamine requirement under equimolar feed conditions, as demonstrated in the same patent disclosure [1]. Triethylamine is a toxic, combustible agent that poses occupational exposure hazards and necessitates stringent residual solvent quality control; the reduction in triethylamine volume achievable with oxalate salts translates directly to lower industrial production cost, enhanced operator safety, and diminished residual amine burden in the final API [1].
| Evidence Dimension | Triethylamine volume required per mole of lamivudine salt for free-base liberation |
|---|---|
| Target Compound Data | 26 mL triethylamine per 66.7 g lamivudine salicylate (~1 mole : 150 mL molar volume ratio) |
| Comparator Or Baseline | Lamivudine oxalate: significantly reduced triethylamine volume (exact molar ratio not disclosed; patent asserts superiority over salicylate) |
| Quantified Difference | Lamivudine oxalate requires 'significantly reduced' triethylamine; the salicylate route demands a ~1:150 molar ratio of substrate to amine |
| Conditions | Equimolar feed ratio comparison; free-base liberation protocol as per EP 2,540,717 A1 (Ranbaxy Laboratories Ltd.) |
Why This Matters
Procurement of lamivudine salicylate over lamivudine oxalate commits the user to a triethylamine-intensive downstream process with higher cost, greater toxicity risk, and additional purification burden—making oxalate the preferred intermediate for industrial-scale lamivudine production.
- [1] European Patent EP 2,540,717 A1. Lamivudine Oxalate and Preparation Method Thereof. Ranbaxy Laboratories Ltd., published 2013. Lines 150–187: triethylamine comparison between lamivudine salicylate and lamivudine oxalate. View Source
